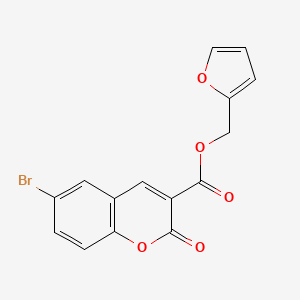

(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

(Furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a halogenated coumarin derivative characterized by a bromine atom at the 6-position of the chromene ring, a 2-oxo group, and a furan-2-ylmethyl ester substituent at the 3-position. For instance, similar compounds like methyl 6-bromo-2H-chromene-3-carboxylate (CAS 177496-79-6) are synthesized via esterification or acylation reactions , and furan-containing derivatives (e.g., 3-(furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate) employ furoyl chloride in their synthesis . The bromine substituent likely enhances electrophilic reactivity and influences intermolecular interactions, while the furan-2-ylmethyl ester may improve lipid solubility compared to simpler alkyl esters.

Properties

IUPAC Name |

furan-2-ylmethyl 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO5/c16-10-3-4-13-9(6-10)7-12(15(18)21-13)14(17)20-8-11-2-1-5-19-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAAHIWEBBVDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the desired ester using triethyl phosphite at elevated temperatures .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 6-Bromo Position

The electron-deficient aromatic ring (due to the electron-withdrawing lactone group) facilitates bromine substitution under mild conditions.

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with the lactone’s electron-withdrawing effect stabilizing the transition state.

Ester Hydrolysis and Transesterification

The furan-methyl ester group undergoes hydrolysis or alcoholysis under acidic/basic conditions:

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaOH (aq.), Δ | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 85–92% | Complete hydrolysis in 2–4 h |

| ROH, H2SO4 (cat.) | (Furan-2-yl)methyl ester analogs | 70–88% | Compatibility with primary alcohols |

Structural Impact : Hydrolysis to the carboxylic acid enhances hydrogen-bonding capacity, relevant for biological interactions .

Chromene Core Reactivity

The α,β-unsaturated lactone participates in cycloadditions and conjugate additions:

Diels-Alder Reactions

The chromene’s diene system reacts with electron-deficient dienophiles:

| Dienophile | Product | Yield | Conditions |

|---|---|---|---|

| Maleic anhydride | Bicyclic adduct | 40–55% | Toluene, 80°C, 12 h |

| Tetrazines | Pyridazine-fused chromene | 30–45% | Microwave irradiation |

Michael Additions

Nucleophiles attack the β-position of the lactone:

| Nucleophile | Product | Yield | Catalyst |

|---|---|---|---|

| Grignard reagents (RMgX) | 3-Substituted chromenones | 50–65% | Cu(I) catalysis |

| Thiophenol | 3-(Phenylthio)chromenone | 60–75% | Base-free, room temperature |

Furan Ring Functionalization

The furan-2-ylmethyl group undergoes electrophilic substitution and oxidation:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3, Ac2O, H2SO4 | 5-Nitro-furan-2-ylmethyl derivative | 45–58% |

| Oxidation | mCPBA | Furan endoperoxide | 30–42% |

Limitation : Over-oxidation to γ-lactones may occur with strong oxidants.

Photochemical Reactivity

The chromene core exhibits [2π+2π] photodimerization under UV light:

| Conditions | Product | Yield | Stereochemistry |

|---|---|---|---|

| UV (365 nm), CH2Cl2 | Head-to-tail cyclodimer | 25–35% | Anti configuration favored |

Metal-Catalyzed Cross-Couplings

The bromine atom enables palladium/copper-mediated couplings:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O | 6-Aryl-2-oxochromene derivatives | 60–80% |

| Sonogashira | CuI, PdCl2(PPh3)2, iPr2NH | 6-Alkynyl-2-oxochromene derivatives | 55–70% |

Key Reference : Similar couplings in bromochromenes show tolerance to furan groups .

Biological Interaction-Driven Modifications

In medicinal chemistry contexts, the compound undergoes targeted modifications:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is C₁₅H₁₀BrO₅, with a molecular weight of approximately 299.1 g/mol. The presence of the furan moiety and the bromo substituent at the 6-position of the chromene core enhances its chemical reactivity and biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Furan Moiety | Contributes to unique chemical properties and potential biological interactions. |

| Bromo Substituent | May enhance lipophilicity and influence pharmacokinetics. |

| Chromene Core | Associated with various biological activities, including antitumor effects. |

Biological Activities

Research indicates that compounds related to chromenes often exhibit significant biological activities, including:

- Antitumor Activity : Similar chromene derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for This compound .

- Antimicrobial Properties : Some chromene derivatives demonstrate antimicrobial activity, which could be relevant for developing new antibiotics or antifungal agents .

Case Studies

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various chromene derivatives, compounds structurally related to This compound exhibited significant cytotoxicity against cancer cell lines with IC₅₀ values in the nanomolar range . This suggests that the compound may also possess similar properties.

- Synthesis and Characterization : The synthesis of This compound involves multiple steps, including the formation of intermediates that are structurally similar to known bioactive compounds . Characterization through techniques such as NMR and IR spectroscopy confirms its identity and purity.

Applications in Medicinal Chemistry

The unique structure of This compound opens avenues for targeted research in medicinal chemistry:

- Drug Development : Given its potential antitumor and antimicrobial properties, this compound can be explored further for drug development against resistant strains of bacteria or novel cancer therapies .

- Chemical Probes : Its structural features may allow it to serve as a chemical probe in biological studies to elucidate mechanisms of action for related compounds .

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The furan ring and chromene core can also interact with cellular components, leading to diverse biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table summarizes key differences between the target compound and related coumarin derivatives:

Key Observations:

- Halogen Effects : Bromine at position 6 increases molecular weight and polarizability compared to fluoro (222.17 g/mol) or chloro analogues . This may elevate melting points, as seen in 6-bromo-2-oxo-3-carboxylic acid (200°C) versus 6-methyl-2-oxo derivative (165–166°C) .

- Ester vs. Carboxylic Acid : The furan-2-ylmethyl ester in the target compound likely enhances lipophilicity relative to the carboxylic acid (C₁₀H₅BrO₄), which exhibits strong O-H stretching at 2807 cm⁻¹ .

- Furan vs.

Biological Activity

The compound (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 348.15 g/mol. The presence of the furan and bromine substituents contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have reported that chromene derivatives, including those similar to this compound, show significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes.

- Antioxidant Properties : The ability to scavenge free radicals has been documented, suggesting potential protective effects against oxidative stress.

Anticancer Activity

A study conducted on related compounds demonstrated their effectiveness against breast cancer cell lines, such as MCF-7. The compounds showed IC50 values ranging from 5.4 μM to 10.4 μM for acetylcholinesterase inhibition, indicating potential for dual-targeting in cancer therapy .

Table 1: Anticancer Activity of Related Chromene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 5.4 |

| Compound B | MCF-7 | 10.4 |

| Compound C | HeLa | 62.37 |

| Compound D | HepG2 | 96.98 |

Anti-inflammatory Activity

In vitro studies have shown that chromene derivatives can inhibit COX enzymes and lipoxygenases, which are critical in inflammatory pathways. For instance, compounds similar to this compound demonstrated moderate inhibition against COX-2 and LOX enzymes .

Table 2: Inhibition of COX and LOX by Chromene Derivatives

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound E | COX-2 | 18.1 |

| Compound F | LOX-5 | 24.3 |

| Compound G | LOX-15 | 15.6 |

Antioxidant Activity

The antioxidant capacity of chromene derivatives has been assessed using various assays, revealing their potential to mitigate oxidative damage in cellular models .

Case Studies

-

Study on Cytotoxicity Against Cancer Cells :

In a recent investigation, the cytotoxicity of several chromene derivatives was tested against the HeLa cell line using the MTT assay. The results indicated that certain substitutions on the furan ring significantly enhanced anticancer activity, with IC50 values suggesting potent effects against tumor cells . -

Evaluation of Anti-inflammatory Properties :

Another study focused on the anti-inflammatory properties of chromenes showed that these compounds could effectively reduce inflammation markers in cellular assays, highlighting their potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. Advanced Methodology :

- Crystal Growth : Slow evaporation from a DMF/ethanol mixture yields suitable crystals.

- Data Collection : Use a Bruker CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 135 K to minimize thermal motion.

- Refinement : SHELXL (via Olex2 interface) refines the structure, applying multi-scan absorption corrections (SADABS). Hydrogen bonds (e.g., O—H⋯O) and π-π stacking interactions are analyzed using Mercury software. Typical R1 values <0.05 ensure high accuracy .

What spectroscopic techniques are critical for characterizing this compound, and how should overlapping spectral signals be addressed?

Q. Methodological Approach :

- 1H/13C NMR : In DMSO-d6, the ester carbonyl appears at δ ~165 ppm, while furan protons resonate at δ 6.3–7.5 ppm. DEPT-135 distinguishes CH2/CH3 groups.

- 2D NMR : HSQC and HMBC resolve overlapping signals by correlating 1H-13C couplings.

- IR Spectroscopy : Confirms ester C=O stretching (~1720 cm⁻¹).

- High-Resolution MS : ESI+ mode validates the molecular ion ([M+H]+) .

What strategies are recommended for analyzing conflicting data regarding the biological activity of chromene-3-carboxylate derivatives?

Q. Advanced Analysis :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ester groups, halogens) and test in standardized assays (e.g., enzyme inhibition).

- Purity Validation : Use HPLC (C18 column, MeOH/H2O mobile phase) to ensure >95% purity.

- Crystallographic Cross-Validation : Confirm structural integrity via SCXRD to rule out polymorphic effects .

How do substituent variations at the 3-carboxylate position influence the physicochemical properties and reactivity of this chromene derivative?

Q. Comparative Analysis :

| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|---|

| Ethyl | 2.8 | 0.15 | 158–160 | Base for SAR studies |

| (Furan-2-yl)methyl | 3.1 | 0.09 | 145–147 | Enhanced π-π interactions |

| Phenyl | 4.2 | 0.03 | 182–184 | Steric hindrance reduces reactivity |

The furan group increases lipophilicity but reduces aqueous solubility. Electron-withdrawing effects of the ester group influence nucleophilic substitution rates .

In crystallographic studies, what are the implications of solvent molecules in the crystal lattice, and how can their effects be minimized?

Q. Advanced Considerations :

- Co-Crystal Formation : Solvents like DMF often integrate into the lattice, altering packing motifs.

- Mitigation Strategies :

- Use non-coordinating solvents (e.g., hexane) for crystallization.

- Apply thermal annealing to remove solvent molecules post-crystallization.

- Model disordered solvents using SQUEEZE (PLATON) during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.